Regioselective C-4 Deprotonation Enabled by 2-CF3/5-Br Substitution Pattern
5-Bromo-2-(trifluoromethyl)pyridine exhibits a unique regioselective C-4 deprotonation with lithium diisopropylamide (LDA), leading to the corresponding C-4 carboxylic acid after trapping with carbon dioxide . This contrasts with other halogenated pyridine isomers, such as 2-bromo-4-(trifluoromethyl)pyridine and 2-bromo-5-(trifluoromethyl)pyridine, which undergo deprotonation at the 3-position under similar conditions [1].
| Evidence Dimension | Deprotonation Site Selectivity |
|---|---|
| Target Compound Data | Exclusive C-4 deprotonation |
| Comparator Or Baseline | 2-Bromo-5-(trifluoromethyl)pyridine: C-3 deprotonation |
| Quantified Difference | Orthogonal regioselectivity, enabling distinct functionalization pathways |
| Conditions | LDA, THF, low temperature, CO2 trapping [1] |
Why This Matters
This orthogonal regioselectivity allows for the introduction of functionality at a position not readily accessible with isomeric starting materials, providing a distinct synthetic advantage for complex molecule construction.
- [1] Schlosser, M., & Marull, M. (2003). The 2 × 2 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. European Journal of Organic Chemistry, 2003(8), 1569-1575. View Source
